3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
This compound is a derivative of nitrofuran, which is a class of drugs known for their antimicrobial properties . It has a complex structure that includes a nitrofuran group, a thiazolidinone ring, and a propanoic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a nitrofuran group, a thiazolidinone ring, and a propanoic acid group . The nitrofuran group is known for its antimicrobial properties, while the thiazolidinone ring is a common feature in many pharmaceutical drugs .Scientific Research Applications
Synthesis and Chemical Properties
The compound is a derivative of thiazolidinone, a class of compounds known for a wide range of biological activities. Research has focused on the synthesis of novel compounds within this class for various applications. For instance, the synthesis and stereochemistry of long alkyl chain substituted thiazolidin-4-ones have been explored for their potential biological activities, involving compounds with similar structural features to the one mentioned, highlighting the synthetic routes and stereochemical considerations in the creation of these compounds (Rahman et al., 2005).
Anticancer Activity
A significant area of application for thiazolidinone derivatives is in the development of anticancer agents. For example, novel thiazolidinones have been synthesized with the aim of evaluating their anticancer activity against various cell lines. One study identified a specific compound with notable antimitotic activity, suggesting the potential of these compounds in anticancer therapies (Buzun et al., 2021).
Antimicrobial Activity
The search for new antimicrobial agents has also led to the exploration of thiazolidinone derivatives. Certain newly synthesized thiazolidinone compounds have shown promising antimicrobial properties, providing a foundation for further investigation into their use as antibacterial and antifungal agents (Gouda et al., 2010).
Antituberculosis Activity
In the field of antituberculosis research, thiazolidinone derivatives have been studied for their effectiveness against Mycobacterium tuberculosis. Some compounds in this class have demonstrated significant activity, indicating their potential role in developing new treatments for tuberculosis (Foroumadi et al., 2006).
Mechanism of Action
Target of Action
The primary targets of the compound 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Mode of Action
The compound this compound inhibits these bacterial enzymes, disrupting their normal function . This disruption prevents the bacteria from properly metabolizing glucose and pyruvate, which are essential for their energy production and survival .
Biochemical Pathways
By inhibiting these enzymes, this compound affects several biochemical pathways. These include the glycolysis pathway, the citric acid cycle, and the glutathione-ascorbate cycle . The downstream effects of these disruptions can lead to a decrease in ATP production, an increase in oxidative stress, and ultimately, bacterial cell death .
Pharmacokinetics
Like many other nitrofuran compounds, it is likely to be well-absorbed and widely distributed throughout the body . Its bioavailability may be influenced by factors such as its formulation, route of administration, and the patient’s physiological state .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and survival . By disrupting key biochemical pathways, the compound causes bacterial cell death, effectively treating the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other drugs or substances, and the specific characteristics of the bacterial strain (such as resistance mechanisms) .
Biochemical Analysis
Biochemical Properties
It is known that nitrofuran derivatives, which this compound is a part of, have shown significant antimicrobial activity . They interact with various enzymes and proteins, particularly those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Cellular Effects
Nitrofuran derivatives have been shown to have potent antibacterial activity, particularly against Gram-positive bacteria . They can influence cell function by disrupting bacterial enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitrofurazone, a nitrofuran derivative, is known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Metabolic Pathways
The metabolic pathways involving 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid are not well studied. Nitrofurans, including nitrofural, undergo metabolic reduction at the nitro group to generate reactive species which can covalently bind to cellular macromolecules .
Properties
IUPAC Name |
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6S2/c14-9(15)3-4-12-10(16)7(21-11(12)20)5-6-1-2-8(19-6)13(17)18/h1-2,5H,3-4H2,(H,14,15)/b7-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHQDHPDPQMZLP-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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